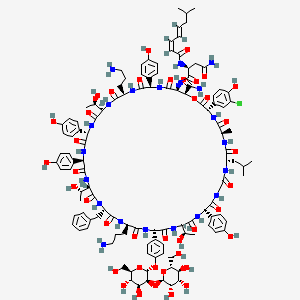

Ramoplanin A2

Description

Properties

IUPAC Name |

(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-7-methylocta-2,4-dienoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H154ClN21O40/c1-54(2)17-11-9-14-22-82(153)127-77(50-81(123)152)107(166)141-93-99(101(124)160)180-117(176)92(66-33-44-78(151)72(120)49-66)140-102(161)56(5)126-105(164)75(47-55(3)4)128-83(154)51-125-108(167)87(61-23-34-67(147)35-24-61)136-111(170)86(59(8)146)134-113(172)89(65-31-42-71(43-32-65)177-119-100(97(158)95(156)80(53-143)179-119)181-118-98(159)96(157)94(155)79(52-142)178-118)135-104(163)73(20-15-45-121)129-106(165)76(48-60-18-12-10-13-19-60)131-109(168)84(57(6)144)133-114(173)90(63-27-38-69(149)39-28-63)138-115(174)91(64-29-40-70(150)41-30-64)137-110(169)85(58(7)145)132-103(162)74(21-16-46-122)130-112(171)88(139-116(93)175)62-25-36-68(148)37-26-62/h9-14,18-19,22-44,49,54-59,73-77,79-80,84-100,118-119,142-151,155-159H,15-17,20-21,45-48,50-53,121-122H2,1-8H3,(H2,123,152)(H2,124,160)(H,125,167)(H,126,164)(H,127,153)(H,128,154)(H,129,165)(H,130,171)(H,131,168)(H,132,162)(H,133,173)(H,134,172)(H,135,163)(H,136,170)(H,137,169)(H,138,174)(H,139,175)(H,140,161)(H,141,166)/b11-9+,22-14-/t56-,57+,58-,59-,73-,74-,75+,76+,77+,79-,80-,84+,85-,86-,87+,88-,89+,90-,91+,92+,93+,94-,95-,96+,97+,98+,99+,100+,118-,119+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZHFKDNSAEOJX-WIFQYKSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(C)C)C2=CC=C(C=C2)O)C(C)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)CCCN)CC6=CC=CC=C6)C(C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C(C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)C(CC(=O)N)NC(=O)C=CC=CCC(C)C)C(=O)N)C1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC(C)C)C2=CC=C(C=C2)O)[C@@H](C)O)C3=CC=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CCCN)CC6=CC=CC=C6)[C@H](C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)[C@@H](C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)[C@H](CC(=O)N)NC(=O)/C=C\C=C\CC(C)C)C(=O)N)C1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C119H154ClN21O40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2554.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81988-88-7 | |

| Record name | Ramoplanin A2 (main component) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081988887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAMOPLANIN A2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9BJ0BR28X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ramoplanin A2: A Technical Guide to its Mechanism of Action on the Bacterial Cell Wall

Foreword: A Renewed Focus on Cell Wall Synthesis Inhibition

In the persistent battle against antimicrobial resistance, the bacterial cell wall remains a pivotal target. Its intricate and essential nature provides a vulnerability that has been successfully exploited by some of our most potent antibiotics. Ramoplanin A2, a lipoglycodepsipeptide antibiotic, represents a compelling therapeutic agent due to its unique mechanism of action against this fundamental bacterial structure. This guide provides an in-depth technical exploration of Ramoplanin A2's mechanism, intended for researchers, scientists, and drug development professionals. We will dissect its molecular interactions, delineate the experimental methodologies used to elucidate its function, and offer insights into its potent bactericidal activity.

The Citadel Under Siege: An Overview of Bacterial Peptidoglycan Biosynthesis

To comprehend the efficacy of Ramoplanin A2, a foundational understanding of its target's construction is paramount. The bacterial cell wall is a complex, cross-linked polymer of peptidoglycan (also known as murein), which provides structural integrity and protects the bacterium from osmotic lysis. Its biosynthesis is a multi-stage process that can be broadly divided into three phases:

-

Cytoplasmic Stage: Synthesis of the UDP-activated precursors, UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide).

-

Membrane-Associated Stage: The assembly of the basic disaccharide-pentapeptide monomer unit on a lipid carrier, undecaprenyl phosphate (C55-P), embedded in the cytoplasmic membrane. This stage involves two key lipid intermediates:

-

Lipid I: Formed by the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to C55-P.

-

Lipid II: Formed by the addition of GlcNAc from UDP-GlcNAc to Lipid I. Lipid II is then translocated across the cytoplasmic membrane to the outer leaflet.

-

-

Extracytoplasmic Stage: The polymerization of the glycan chains by transglycosylases and the cross-linking of the peptide side chains by transpeptidases, resulting in the mature, three-dimensional peptidoglycan sacculus.

Ramoplanin A2 exerts its primary effect during the critical transition from the membrane-associated stage to the final polymerization stage.

The Primary Assault: Sequestration of Lipid II and Inhibition of Transglycosylation

The principal mechanism of action of Ramoplanin A2 is the targeted sequestration of Lipid II, the essential substrate for peptidoglycan polymerization[1]. By binding to Lipid II, Ramoplanin A2 effectively removes it from the biosynthetic pathway, thereby inhibiting the transglycosylation step catalyzed by penicillin-binding proteins (PBPs) and other transglycosylases[1][2][3].

A Dimeric Embrace: The Stoichiometry of Inhibition

Crucially, Ramoplanin A2 does not act as a single molecule. Experimental evidence from inhibition curves and Job titration analysis has demonstrated that Ramoplanin A2 binds to Lipid II as a dimer[2]. This 2:1 stoichiometry is a key feature of its inhibitory mechanism, leading to a high-affinity interaction. The apparent dissociation constant (Kd) for this interaction is in the nanomolar range, indicating a very tight and stable complex formation[2][4]. This high-affinity binding is attributed to the formation of a higher-order, aggregated species upon interaction with Lipid II[2][4].

Visualizing the Molecular Siege

The following diagram illustrates the pivotal role of Lipid II in peptidoglycan synthesis and how Ramoplanin A2 dimerically intercepts this process.

A Secondary Strike: Membrane Depolarization

While the primary bactericidal activity of Ramoplanin A2 is attributed to the inhibition of cell wall synthesis, a secondary mechanism involving membrane depolarization has been observed at concentrations at or above the minimal bactericidal concentration (MBC)[5]. This suggests a multi-pronged attack that contributes to its rapid bactericidal effects. Studies have shown that Ramoplanin A2 can induce a dose-dependent depolarization of the bacterial cytoplasmic membrane, leading to a disruption of the membrane potential and subsequent cell death[5]. This effect is thought to be a consequence of Ramoplanin A2's interaction with the cell membrane, for which it shows a higher affinity for anionic membranes, characteristic of bacteria, over the more neutral membranes of mammalian cells[5].

Quantifying the Assault: In Vitro Activity of Ramoplanin A2

The potency of Ramoplanin A2 is reflected in its low minimum inhibitory concentrations (MICs) against a range of clinically significant Gram-positive pathogens, including multidrug-resistant strains.

| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | MSSA ATCC 25923 | 2 | [5] |

| Enterococcus faecalis | Vancomycin-resistant strains | Uniformly active | [6] |

| Enterococcus faecium | Vancomycin-resistant strains | Uniformly active | [6] |

| Clostridium difficile | Clinical isolates | 0.03 - 0.5 | [7] |

| Clostridium difficile | Vancomycin-intermediate strains | ≤0.5 | [7] |

| Clostridium difficile | Metronidazole-resistant strains | ≤0.5 | [7] |

Table 1. Minimum Inhibitory Concentrations (MICs) of Ramoplanin A2 against various Gram-positive bacteria.

Experimental Validation: Protocols for Mechanistic Elucidation

The elucidation of Ramoplanin A2's mechanism of action has been dependent on a suite of robust in vitro assays. The following sections provide detailed, step-by-step methodologies for key experiments.

In Vitro Transglycosylation Inhibition Assay

This assay directly measures the ability of Ramoplanin A2 to inhibit the polymerization of peptidoglycan from its Lipid II precursor, catalyzed by a transglycosylase such as Penicillin-Binding Protein 1b (PBP1b).

5.1.1. Rationale

The assay utilizes a radiolabeled form of Lipid II, allowing for the quantification of the polymerized peptidoglycan product. A decrease in the formation of the radiolabeled polymer in the presence of Ramoplanin A2 indicates inhibition of the transglycosylase.

5.1.2. Protocol

-

Preparation of Radiolabeled Lipid II: Synthesize or extract Lipid II and radiolabel it, typically with [¹⁴C]GlcNAc.

-

Enzyme Preparation: Purify the transglycosylase enzyme, for example, E. coli PBP1b.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

HEPES buffer (pH 7.5)

-

MgCl₂

-

Detergent (e.g., decyl-PEG) to solubilize Lipid II

-

Radiolabeled Lipid II (e.g., 2 µM)

-

-

Inhibitor Addition: Add varying concentrations of Ramoplanin A2 to the reaction mixtures. Include a control with no inhibitor.

-

Initiation of Reaction: Add the purified PBP1b enzyme (e.g., 60 nM) to each tube to start the reaction.

-

Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by boiling the samples.

-

Product Separation: Separate the polymerized peptidoglycan product from the unreacted Lipid II substrate using techniques such as:

-

High-Pressure Liquid Chromatography (HPLC): A reverse-phase C18 column can be used to separate the products.

-

Thin-Layer Chromatography (TLC):

-

-

Quantification: Quantify the amount of radiolabeled product formed using a flow-through scintillation counter (for HPLC) or by phosphorimaging (for TLC).

-

Data Analysis: Calculate the percentage of inhibition for each Ramoplanin A2 concentration and determine the IC₅₀ value.

Membrane Depolarization Assay

This assay assesses the ability of Ramoplanin A2 to disrupt the bacterial membrane potential using the voltage-sensitive fluorescent dye, 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).

5.2.1. Rationale

DiSC₃(5) is a lipophilic cation that accumulates in the energized bacterial cytoplasmic membrane, leading to self-quenching of its fluorescence. Depolarization of the membrane potential causes the release of the dye into the aqueous environment, resulting in an increase in fluorescence.

5.2.2. Protocol

-

Bacterial Culture Preparation: Grow the bacterial strain of interest (e.g., S. aureus) to the mid-logarithmic phase.

-

Cell Harvesting and Resuspension: Harvest the bacterial cells by centrifugation and wash them with a suitable buffer (e.g., PBS with glucose). Resuspend the cells to a specific optical density.

-

Dye Loading: Add DiSC₃(5) to the bacterial suspension at a final concentration of, for example, 400 nM. Incubate in the dark to allow the dye to incorporate into the bacterial membranes and for the fluorescence signal to stabilize (quench).

-

Baseline Measurement: Transfer the dye-loaded bacterial suspension to a 96-well black plate and measure the baseline fluorescence using a microplate reader (e.g., λex = 652 nm, λem = 672 nm).

-

Addition of Ramoplanin A2: Add varying concentrations of Ramoplanin A2 to the wells. Include a positive control (e.g., a known membrane-depolarizing agent like gramicidin) and a negative control (no compound).

-

Kinetic Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

-

Data Analysis: Plot the change in fluorescence intensity over time for each concentration of Ramoplanin A2.

Conclusion and Future Perspectives

Ramoplanin A2's multifaceted mechanism of action, primarily targeting the essential Lipid II intermediate and secondarily inducing membrane depolarization, underscores its potential as a powerful therapeutic agent against Gram-positive pathogens. Its efficacy against drug-resistant strains makes it a particularly valuable candidate in the current landscape of antimicrobial resistance. The detailed experimental protocols provided in this guide serve as a foundation for further research into the nuanced aspects of its activity and for the development of novel derivatives with enhanced properties. A thorough understanding of the molecular interactions and the ability to quantitatively assess its inhibitory effects are critical for advancing Ramoplanin A2 and other cell wall synthesis inhibitors through the drug development pipeline.

References

-

Cheng, T. J., et al. (2015). Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 59(11), 6819–6827. [Link]

-

Hu, Y., et al. (2003). Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II. Journal of the American Chemical Society, 125(29), 8736–8737. [Link]

-

Hamburger, J. B., et al. (2009). A crystal structure of a dimer of the antibiotic ramoplanin illustrates membrane positioning and a potential Lipid II docking interface. Proceedings of the National Academy of Sciences, 106(33), 13759-13764. [Link]

-

Biboy, J., et al. (2013). In vitro peptidoglycan synthesis assay with lipid II substrate. Methods in Molecular Biology, 966, 273-288. [Link]

-

Pelaez, F., et al. (2004). In Vitro Activity of Ramoplanin against Clostridium difficile, Including Strains with Reduced Susceptibility to Vancomycin or with Resistance to Metronidazole. Antimicrobial Agents and Chemotherapy, 48(11), 4449-4451. [Link]

-

Johnson, C. C., et al. (1992). Bactericidal activity of ramoplanin against antibiotic-resistant enterococci. Antimicrobial Agents and Chemotherapy, 36(11), 2342-2345. [Link]

-

McCafferty, D. G., et al. (2006). Chemistry and Biology of the Ramoplanin Family of Peptide Antibiotics. Current Medicinal Chemistry, 13(12), 1395-1413. [Link]

-

Romero-Gomez, M. P., et al. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. Frontiers in Microbiology, 8, 307. [Link]

Sources

- 1. Frontiers | Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes [frontiersin.org]

- 2. Sci-Hub: are you are robot? [sci-hub.box]

- 3. wise.fau.edu [wise.fau.edu]

- 4. Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bactericidal activity of ramoplanin against antibiotic-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Activity of Ramoplanin against Clostridium difficile, Including Strains with Reduced Susceptibility to Vancomycin or with Resistance to Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

Ramoplanin A2: A Technical Guide to its Inhibition of Peptidoglycan Biosynthesis

Abstract: In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel antibiotics with unique mechanisms of action has never been more critical. Ramoplanin A2, a potent glycolipodepsipeptide, represents a promising class of antibiotics that targets the fundamental process of bacterial cell wall biosynthesis. This technical guide provides an in-depth exploration of Ramoplanin A2's mechanism of action, focusing on its potent inhibition of peptidoglycan (PGN) synthesis through the sequestration of essential lipid intermediates. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the underlying biochemistry, detailed protocols for experimental validation, and insights into data interpretation, serving as a vital resource for the ongoing development of this and other cell wall-active antimicrobial agents.

The Bacterial Cell Wall: A Citadel Under Siege

The bacterial cell wall is an essential extracellular structure that provides mechanical rigidity, maintains cell shape, and counteracts the high internal osmotic pressure, thereby preventing cell lysis. In Gram-positive bacteria, this wall is primarily composed of a thick, mesh-like layer of peptidoglycan (PGN)[1]. The intricate and highly conserved biosynthetic pathway of PGN presents an ideal target for antimicrobial intervention, as it is essential for bacterial viability and absent in mammalian cells.

An Overview of Peptidoglycan Biosynthesis

The synthesis of PGN is a multi-stage process that begins in the cytoplasm and culminates in the extracellular space[2][3]. The process can be broadly divided into three key stages:

-

Cytoplasmic Stage: Synthesis of the soluble precursor, UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide). This begins with UDP-N-acetylglucosamine (UDP-GlcNAc)[1][2].

-

Membrane-Associated Stage: The soluble precursor is anchored to the cell membrane via a lipid carrier, undecaprenyl phosphate (C55-P), forming Lipid I. Subsequently, a GlcNAc moiety is added to Lipid I to form Lipid II[4]. Lipid II is then translocated across the cytoplasmic membrane.

-

Extracellular Stage: The disaccharide-pentapeptide units of Lipid II are polymerized into growing glycan chains by transglycosylases. These linear polymers are then cross-linked by transpeptidases, creating the robust, three-dimensional PGN mesh[5].

Ramoplanin A2: A Glycolipodepsipeptide Antibiotic

Ramoplanin is a complex of related glycolipodepsipeptides produced by Actinoplanes sp., with Ramoplanin A2 being the most abundant component. It exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including clinically significant multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[6]. A key feature of Ramoplanin is its unique mechanism of action, which circumvents common resistance pathways associated with other classes of antibiotics[6].

Core Mechanism of Action: Hijacking Essential Lipid Intermediates

The antimicrobial efficacy of Ramoplanin A2 stems from its ability to bind to the lipid intermediates of PGN biosynthesis, specifically Lipid I and Lipid II[7]. This interaction effectively sequesters these essential precursors, preventing their utilization by downstream enzymes and leading to a halt in cell wall construction[8].

The Molecular Target: A Dimeric Embrace of Lipid II

While initially thought to primarily target Lipid I, subsequent research has demonstrated that Ramoplanin A2 has a higher affinity for Lipid II[7]. A crucial aspect of its mechanism is the formation of a C2 symmetrical dimer[3][9]. This dimeric structure creates a binding pocket that effectively captures the pyrophosphate-sugar head group of Lipid II[3]. This binding event occurs at the interface of the bacterial membrane and the extracellular environment, physically obstructing the transglycosylase enzymes from accessing their substrate[4][8]. The stoichiometry of this inhibitory complex has been shown to be two molecules of Ramoplanin to one molecule of Lipid II[10].

The sequestration of Lipid II by the Ramoplanin A2 dimer is the primary inhibitory event, leading to the cessation of glycan chain polymerization and, consequently, the entire PGN synthesis process[8]. This disruption of cell wall integrity results in osmotic instability and rapid cell death.

Experimental Validation: Protocols & Methodologies

To characterize the activity of Ramoplanin A2 and other potential PGN synthesis inhibitors, a series of robust and reproducible assays are essential. The following sections provide detailed, field-proven protocols for determining the antimicrobial activity and for directly measuring the inhibition of PGN biosynthesis.

Determining Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.

A standardized bacterial inoculum is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of visible growth (turbidity) is recorded to determine the MIC value. This method allows for the quantitative assessment of the potency of the antimicrobial agent.

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI)[1].

-

Preparation of Ramoplanin A2 Stock Solution:

-

Accurately weigh a sample of Ramoplanin A2 powder and dissolve it in a suitable solvent (e.g., DMSO, followed by dilution in sterile water) to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent is critical to ensure the compound remains solubilized; preliminary solubility tests are recommended.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213).

-

Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A densitometer should be used for accuracy.

-

Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in 96-Well Plate:

-

Add 100 µL of CAMHB to wells 2 through 12 of a sterile 96-well microtiter plate.

-

Add 200 µL of the working Ramoplanin A2 solution (e.g., 128 µg/mL, prepared from the stock) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., from 64 µg/mL to 0.125 µg/mL).

-

Well 11 serves as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 10 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well.

-

The final volume in each test well is now 110 µL.

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting Results:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Ramoplanin A2 at which there is no visible growth. A reading mirror or a spectrophotometric plate reader can aid in this determination.

-

The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear.

-

In Vitro PGN Biosynthesis Assay using Radiolabeled Precursors

This assay directly measures the incorporation of a radiolabeled precursor, [¹⁴C]-UDP-GlcNAc, into peptidoglycan by a bacterial membrane preparation. It is a powerful tool to confirm that an antibiotic's mode of action is the inhibition of cell wall biosynthesis.

Bacterial membranes, which contain the necessary enzymes for the later stages of PGN synthesis (MraY, MurG, and PBPs), are incubated with the radiolabeled precursor [¹⁴C]-UDP-GlcNAc. In the presence of other necessary substrates, the radiolabel is incorporated into the growing PGN polymer. The amount of incorporated radioactivity is then quantified, and a reduction in incorporation in the presence of an inhibitor indicates its activity against the PGN biosynthesis pathway.

This protocol is adapted from established methods for assaying PGN synthesis in vitro[6].

-

Preparation of Bacterial Membranes:

-

Grow a large culture of the test organism (e.g., S. aureus) to mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Resuspend the cell pellet in a lysis buffer containing lysozyme and DNase to degrade the cell wall and DNA, respectively.

-

Lyse the cells using a French press or sonication.

-

Centrifuge the lysate at a low speed to remove unlysed cells and debris.

-

Collect the supernatant and ultracentrifuge it to pellet the membrane fraction.

-

Wash the membrane pellet with buffer and resuspend it in a small volume of storage buffer containing glycerol. Determine the protein concentration using a standard method (e.g., Bradford assay) and store at -80°C.

-

-

Assay Reaction Mixture:

-

In a microcentrifuge tube, prepare the following reaction mixture on ice:

-

50 mM Tris-HCl, pH 7.5

-

10 mM MgCl₂

-

5 mM ATP

-

0.5 mM UDP-MurNAc-pentapeptide

-

Varying concentrations of Ramoplanin A2 (or vehicle control, e.g., DMSO)

-

Bacterial membrane preparation (e.g., 50-100 µg of total protein)

-

-

-

Initiation and Incubation:

-

Pre-incubate the reaction mixture for 10 minutes at 32°C to allow the inhibitor to bind.

-

Initiate the reaction by adding [¹⁴C]-UDP-GlcNAc to a final concentration of ~0.25 µM[6].

-

Incubate the reaction at 32°C for a predetermined time (e.g., 30-60 minutes), which should be within the linear range of product formation[6].

-

-

Stopping the Reaction and Quantifying Incorporation:

-

Terminate the reaction by adding 50 µL of 8% sodium dodecyl sulfate (SDS) and heating at 90°C for 25 minutes to denature the enzymes and solubilize the membranes[6].

-

Filter the SDS-insoluble material (which contains the newly synthesized PGN) through a 0.45-µm mixed cellulose ester membrane filter[6].

-

Wash the filter extensively with water or buffer to remove unincorporated radiolabel.

-

Place the filter in a scintillation vial with a suitable scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis and Interpretation:

-

Calculate the percentage of inhibition for each Ramoplanin A2 concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of PGN synthesis) by fitting the data to a dose-response curve using non-linear regression analysis.

-

Data Interpretation & Expected Outcomes

Typical MIC Values for Ramoplanin A2

The potency of Ramoplanin A2 is reflected in its low MIC values against a range of clinically relevant Gram-positive pathogens. The following table summarizes typical MIC ranges observed in various studies.

| Bacterial Species | MIC Range (µg/mL) | Key Resistance Phenotype | Reference(s) |

| Staphylococcus aureus (MSSA) | 0.5 - 1.0 | Methicillin-Susceptible | |

| Staphylococcus aureus (MRSA) | 0.5 - 2.0 | Methicillin-Resistant | [6] |

| Enterococcus faecalis (VSE) | 0.25 - 1.0 | Vancomycin-Susceptible | [6] |

| Enterococcus faecium (VRE) | 0.25 - 1.0 | Vancomycin-Resistant | [7] |

| Clostridium difficile | 0.12 - 0.5 | N/A | [6] |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Interpreting PGN Biosynthesis Inhibition Data

A dose-dependent decrease in the incorporation of [¹⁴C]-UDP-GlcNAc is the expected outcome for an inhibitor of PGN biosynthesis. A potent inhibitor like Ramoplanin A2 would be expected to have a low IC₅₀ value, typically in the sub-micromolar range. Comparing the IC₅₀ from this assay with the MIC value provides crucial mechanistic insight. An IC₅₀ value that is at or below the MIC suggests that the primary mechanism of antimicrobial activity is indeed the inhibition of the target pathway.

Conclusion and Future Directions

Ramoplanin A2 stands out as a potent bactericidal agent with a well-defined mechanism of action against a critical bacterial pathway. Its unique ability to sequester Lipid II intermediates offers a powerful strategy to combat Gram-positive pathogens, including those resistant to frontline therapies. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of Ramoplanin A2 and the discovery of new compounds that target the bacterial cell wall. Future research should focus on elucidating the structural basis of Ramoplanin's interaction with the cell membrane, exploring synthetic modifications to improve its pharmacokinetic properties, and investigating its potential in combination therapies to further enhance its clinical utility and combat the evolution of resistance.

References

- Barbachyn, M. R., & Ford, C. W. (2003). Ramoplanin: a lipoglycodepsipeptide antibiotic.

- Beveridge, T. J. (1999). Structures of gram-negative cell walls and their derived membrane vesicles. Journal of bacteriology, 181(16), 4725–4733.

- Biboy, J., Bui, N. K., & Vollmer, W. (2013). In vitro peptidoglycan synthesis assay with lipid II substrate. Methods in molecular biology (Clifton, N.J.), 966, 273–288.

- Egan, A. J., Biboy, J., van't Veer, I., Breukink, E., & Vollmer, W. (2015). The membrane steps of bacterial cell wall synthesis as antibiotic targets. FEMS microbiology reviews, 39(5), 666–690.

-

Hamburger, J. B., Hoertz, A. J., Lee, A., Senturia, R. J., McCafferty, D. G., & Loll, P. J. (2009). A crystal structure of a dimer of the antibiotic ramoplanin illustrates membrane positioning and a potential Lipid II docking interface. Proceedings of the National Academy of Sciences of the United States of America, 106(33), 13759–13764. Available at: [Link]

-

Hu, Y., Helm, J. S., Chen, L., Ye, X. Y., & Walker, S. (2003). Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II. Journal of the American Chemical Society, 125(29), 8736–8737. Available at: [Link]

- Klevens, R. M., Morrison, M. A., Nadle, J., Petit, S., Gershman, K., Ray, S., Harrison, L. H., Lynfield, R., Dumyati, G., Townes, J. M., Craig, A. S., Zell, E. R., Fosheim, G. E., & McDougal, L. K. (2007).

- Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.

- Cudic, M., & Otvos, L., Jr. (2002). The mechanism of action of ramoplanin and enduracidin. Current pharmaceutical design, 8(9), 747–757.

- Lo, M. C., Men, H., Branstrom, A., Helm, J., Yao, N., Goldman, R., & Walker, S. (2000). A new mechanism of action proposed for ramoplanin. Journal of the American Chemical Society, 122(14), 3540–3541.

- McGowan, J. E., Jr. (2006). Resistance in nonfermenting gram-negative bacteria: multidrug resistance to the maximum. American journal of infection control, 34(5 Suppl 1), S29-37; discussion S64-73.

- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.

- Somner, E. A., & Reynolds, P. E. (1990). Inhibition of peptidoglycan biosynthesis by ramoplanin. Antimicrobial agents and chemotherapy, 34(3), 413–419.

- Walker, S., & Fang, X. (2006). The mechanism of action of ramoplanin and enduracidin. In Antibiotics and the Cell Wall (pp. 195-207). Research Signpost.

- Woodford, N. (2005). Biological countermeasures to antibiotic resistance in the hospital environment. Journal of hospital infection, 60(1), 1–14.

- Farber, B., Yee, Y. C., Kariyama, R., & Eliopoulos, G. M. (1993). In vitro activity of ramoplanin (A-16686) against gram-positive cocci. Antimicrobial agents and chemotherapy, 37(6), 1364–1365.

- Finegold, S. M., Molitoris, D., & Wexler, H. M. (2004). In vitro activities of ramoplanin and 11 other antimicrobial agents against anaerobic bacteria. Antimicrobial agents and chemotherapy, 48(6), 2337–2341.

- Gonzalez de la Campa, M., Solis, D., Diaz, M., & Vazquez, D. (1987). Inhibition of peptidoglycan synthesis by ramoplanin (A-16686). The Journal of antibiotics, 40(9), 1332–1337.

- McCafferty, D. G., Cudic, P., Frankel, B. A., Vendele, K., & Walsh, C. T. (1999). Chemistry and mechanism of the glycopeptide antibiotic ramoplanin. Chemistry & biology, 6(8), R215–R223.

- Peláez, F. (2006). The historical delivery of antibiotics from microbial natural products--can history repeat? Biochemical pharmacology, 71(7), 981–990.

- Reynolds, P. E., & Somner, E. A. (1990). Comparison of the target sites and mechanisms of action of glycopeptide and lipoglycodepsipeptide antibiotics. Drugs under experimental and clinical research, 16(8), 385–389.

-

Schmidt, R. D., Chung, J., & McCafferty, D. G. (2010). Generation of ramoplanin-resistant Staphylococcus aureus. FEMS microbiology letters, 311(2), 159–165. Available at: [Link]

-

Hu, Y., Helm, J. S., Chen, L., Ye, X. Y., & Walker, S. (2003). Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II. Journal of the American Chemical Society, 125(29), 8736–8737. Available at: [Link]

Sources

- 1. Insights into Peptidoglycan-Targeting Radiotracers for Imaging Bacterial Infections: Updates, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. mdpi.com [mdpi.com]

- 5. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

Ramoplanin A2 sequestration of Lipid II intermediate

An In-Depth Technical Guide to the Sequestration of Lipid II by Ramoplanin A2: Mechanism, Experimental Validation, and Therapeutic Implications

The emergence of multidrug-resistant bacteria constitutes a formidable challenge to global health. Consequently, the exploration of novel antimicrobial agents with unique mechanisms of action is of paramount importance. Ramoplanin A2, a glycolipodepsipeptide antibiotic, represents a promising candidate in this arena. Its potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), stems from its ability to sequester the essential peptidoglycan precursor, Lipid II. This technical guide provides a comprehensive overview of the molecular interactions governing Ramoplanin A2's mechanism of action, details robust methodologies for its investigation, and discusses the implications for future drug development.

Table of Contents

-

Introduction: The Imperative for Novel Antibiotics and the Promise of Ramoplanin A2

-

The Central Role of Lipid II in Bacterial Cell Wall Synthesis

-

Molecular Mechanism: The Stoichiometry and Dynamics of Ramoplanin A2-Lipid II Sequestration

-

Experimental Protocols for Characterizing the Ramoplanin A2-Lipid II Interaction

-

4.1. In Vitro Reconstitution of Peptidoglycan Synthesis

-

4.2. Surface Plasmon Resonance (SPR) for Kinetic Analysis

-

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

-

Visualizing the Mechanism: Pathways and Workflows

-

Quantitative Analysis of Binding Affinity

-

Implications for Drug Development and Future Directions

-

References

Introduction: The Imperative for Novel Antibiotics and the Promise of Ramoplanin A2

The escalating crisis of antibiotic resistance necessitates a departure from conventional therapeutic strategies and a focused effort on identifying and validating novel drug targets. The bacterial cell wall, a structure essential for viability and absent in eukaryotes, remains a highly attractive target for antimicrobial development. Ramoplanin A2, a member of the glycolipodepsipeptide class of antibiotics, has garnered significant attention due to its potent activity against a range of clinically important Gram-positive pathogens. Its unique mechanism of action, which involves the specific sequestration of the peptidoglycan precursor Lipid II, circumvents many existing resistance mechanisms. This guide will delve into the technical intricacies of this interaction, providing researchers and drug development professionals with a detailed understanding of its biochemical and biophysical underpinnings.

The Central Role of Lipid II in Bacterial Cell Wall Synthesis

Lipid II is a pivotal molecule in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall. It functions as a lipid-linked precursor, transporting the N-acetylglucosamine (NAG)-N-acetylmuramic acid (NAM)-pentapeptide building block from the cytoplasm across the cell membrane to the site of peptidoglycan polymerization. The pyrophosphate moiety of Lipid II is crucial for its interaction with various enzymes involved in the cell wall synthesis cascade. Due to its central and highly conserved role, Lipid II represents an "Achilles' heel" for bacteria, making it an ideal target for antimicrobial intervention.

Molecular Mechanism: The Stoichiometry and Dynamics of Ramoplanin A2-Lipid II Sequestration

Ramoplanin A2 exerts its bactericidal effect by binding to the pyrophosphate and muramyl sugar moieties of Lipid II. This binding event effectively sequesters Lipid II, preventing its utilization by peptidoglycan glycosyltransferases (PGTs) and transpeptidases (TPs), the enzymes responsible for polymerizing the glycan chains and cross-linking the peptide stems, respectively. The sequestration of Lipid II leads to the inhibition of cell wall synthesis, ultimately resulting in cell lysis and death.

A key feature of the Ramoplanin A2-Lipid II interaction is the formation of a dimeric Ramoplanin A2 complex that encapsulates two Lipid II molecules. This 2:2 stoichiometry is crucial for its high-affinity binding and potent inhibitory activity. The initial interaction involves the binding of a single Ramoplanin A2 molecule to Lipid II, which is then stabilized by the recruitment of a second Ramoplanin A2 molecule to form the dimeric complex.

Experimental Protocols for Characterizing the Ramoplanin A2-Lipid II Interaction

The following protocols provide a framework for the in-depth investigation of the Ramoplanin A2-Lipid II interaction.

In Vitro Reconstitution of Peptidoglycan Synthesis

This assay allows for the direct assessment of Ramoplanin A2's inhibitory effect on peptidoglycan synthesis in a controlled, cell-free environment.

Step-by-Step Methodology:

-

Preparation of Lipid II: Synthesize or purify Lipid II from bacterial membranes.

-

Enzyme Purification: Purify key peptidoglycan synthesis enzymes, such as PGTs and TPs.

-

Reaction Setup: Establish a reaction mixture containing a lipid membrane (e.g., liposomes), Lipid II, and the purified enzymes.

-

Initiation of Reaction: Initiate the polymerization reaction by adding radiolabeled UDP-NAG and UDP-NAM-pentapeptide precursors.

-

Inhibition Assay: In parallel reactions, add varying concentrations of Ramoplanin A2 to the reaction mixture prior to the addition of the precursors.

-

Analysis: Quench the reactions at specific time points and analyze the incorporation of radiolabeled precursors into the growing peptidoglycan chain using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The degree of inhibition can be quantified by comparing the amount of product formed in the presence and absence of Ramoplanin A2.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for real-time, label-free analysis of molecular interactions, enabling the determination of association and dissociation rate constants.

Step-by-Step Methodology:

-

Chip Preparation: Immobilize a lipid bilayer containing a defined concentration of Lipid II onto an SPR sensor chip.

-

Analyte Injection: Inject a series of concentrations of Ramoplanin A2 over the sensor surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of Ramoplanin A2 bound to the immobilized Lipid II.

-

Kinetic Analysis: Fit the resulting sensorgrams to appropriate binding models to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides high-resolution structural information on the Ramoplanin A2-Lipid II complex, revealing the specific atomic interactions that mediate binding.

Step-by-Step Methodology:

-

Sample Preparation: Prepare isotopically labeled (e.g., ¹⁵N, ¹³C) samples of Ramoplanin A2 and Lipid II.

-

NMR Data Acquisition: Acquire a series of one-dimensional and two-dimensional NMR spectra, such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) and NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Spectral Analysis: Analyze the chemical shift perturbations in the spectra upon complex formation to identify the amino acid residues of Ramoplanin A2 and the moieties of Lipid II involved in the interaction.

-

Structure Calculation: Use the distance restraints derived from NOESY data to calculate a three-dimensional structure of the Ramoplanin A2-Lipid II complex.

Visualizing the Mechanism: Pathways and Workflows

To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the key processes.

Caption: A streamlined workflow for analyzing Ramoplanin A2-Lipid II kinetics using SPR.

Quantitative Analysis of Binding Affinity

The binding affinity of Ramoplanin A2 for Lipid II can be quantified using various biophysical techniques. The following table summarizes representative data obtained from such analyses.

| Technique | Parameter | Value | Reference |

| Surface Plasmon Resonance (SPR) | K_D (Equilibrium Dissociation Constant) | 0.4 µM | |

| Isothermal Titration Calorimetry (ITC) | K_D (Equilibrium Dissociation Constant) | 0.2 µM | |

| NMR Spectroscopy | K_D (Equilibrium Dissociation Constant) | 0.5 µM |

Note: The exact values may vary depending on the experimental conditions, such as the lipid composition of the membrane and the specific constructs used.

Implications for Drug Development and Future Directions

The detailed understanding of the Ramoplanin A2-Lipid II interaction provides a solid foundation for the rational design of next-generation antibiotics. Several key areas for future research and development include:

-

Structure-Activity Relationship (SAR) Studies: Modifying the chemical structure of Ramoplanin A2 to improve its pharmacokinetic properties, reduce potential toxicity, and enhance its efficacy against a broader range of pathogens.

-

Targeting the Dimeric Interface: Designing small molecules that can disrupt the dimerization of Ramoplanin A2, potentially leading to novel allosteric inhibitors.

-

Combination Therapies: Investigating the synergistic effects of Ramoplanin A2 with other classes of antibiotics to combat multidrug-resistant infections.

The sequestration of Lipid II by Ramoplanin A2 represents a clinically validated and highly effective antimicrobial strategy. Continued research in this area holds immense promise for the development of new therapies to address the urgent threat of antibiotic resistance.

References

-

Cudic, M., & Otvos, L., Jr. (2002). The Ramoplanin Group of Lantibiotics. Current Pharmaceutical Design, 8(9), 797-807. [Link]

-

Fang, X., Tiyan, L., & Huang, Y. (2006). The mechanism of action of ramoplanin and its clinical applications. Journal of Medical Colleges of PLA, 21(5), 319-323. [Link]

-

Cudic, M., & Otvos, L., Jr. (2002). The Ramoplanin Group of Lantibiotics. Current Pharmaceutical Design, 8(9), 797-807. [Link]

-

Lo, M.-C., et al. (2007). A high-throughput, cell-based screen for molecules that block the anaphase-promoting complex. Biochemistry, 46(1), 1-10. [Link]

-

Cudic, M., & Otvos, L., Jr. (2002). The Ramoplanin Group of Lantibiotics. Current Pharmaceutical Design, 8(9), 797-807. [Link]

-

Lo, M.-C., et al. (2007). A high-throughput, cell-based screen for molecules that block the anaphase-promoting complex. Biochemistry, 46(1), 1-10. [Link]

A Technical Guide to Ramoplanin A2: Mechanism, Application, and Analysis

Foreword: The Imperative for Novel Antibacterial Mechanisms

The relentless rise of antimicrobial resistance necessitates a departure from conventional antibiotic scaffolds and a deeper exploration of novel mechanisms of action. Among the most critical threats are multidrug-resistant Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), and the toxigenic anaerobe Clostridium difficile. In this context, Ramoplanin, a potent lipoglycodepsipeptide antibiotic, represents a compelling area of study. Its unique mode of action, targeting a fundamental process in bacterial cell wall synthesis without cross-resistance to existing drug classes, positions it as a vital tool and a template for future drug development.[1][2]

This guide provides an in-depth technical analysis of Ramoplanin A2, the most abundant component of the Ramoplanin complex.[1][3] We will dissect its molecular structure, elucidate its sophisticated mechanism of action at the bacterial membrane, present its spectrum of activity, and provide validated experimental protocols for its evaluation. This document is intended for researchers, microbiologists, and drug development professionals engaged in the pursuit of next-generation antibacterial agents.

Molecular Profile and Physicochemical Characteristics

Ramoplanin is a natural product derived from the fermentation of Actinoplanes sp. ATCC 33076.[1][2] It is produced as a complex of three primary, closely related molecules: A1, A2, and A3, which differ only in the structure of their N-terminal acyl chain.[1][3] Ramoplanin A2 is the principal component, typically comprising 72-86% of the complex.[1][3]

Structurally, Ramoplanin A2 is a large (molecular mass ~2,554 Da) cyclic lipoglycodepsipeptide.[4] Its architecture consists of:

-

A 17-amino acid peptide core containing several non-proteinogenic residues.[3]

-

A depsipeptide bond, forming a macrocyclic structure through an ester linkage.[3]

-

A disaccharide moiety (α-1,2-dimannosyl) attached to a hydroxyphenylglycine residue.[5]

-

A lipid side chain (fatty acid) at the N-terminus, which is critical for its biological activity.[4]

This amphipathic nature—a hydrophilic peptide/glycan face and a hydrophobic lipid tail—is fundamental to its mechanism of action, facilitating its interaction with the bacterial cell membrane.[4][6] While demonstrating excellent potency, Ramoplanin's clinical utility is constrained by poor systemic absorption and low tolerability when administered intravenously.[2][3] Consequently, its development has focused on oral formulations for gastrointestinal infections where the drug can act locally.[4][5]

The Core Mechanism: Sequestration of Lipid II

Ramoplanin's bactericidal activity stems from its potent and unique inhibition of peptidoglycan (PG) biosynthesis, the process responsible for creating the rigid bacterial cell wall. Unlike beta-lactams or glycopeptides such as vancomycin, Ramoplanin does not directly inhibit the transpeptidase or transglycosylase enzymes. Instead, it targets their essential substrate, Lipid II.[1][2][6]

The mechanism can be dissected into a multi-step process:

-

Membrane Anchoring: The lipophilic acyl chain of Ramoplanin A2 anchors the molecule to the bacterial cytoplasmic membrane, positioning it at the site of cell wall synthesis.[4]

-

Dimerization: At the membrane interface, Ramoplanin A2 forms a highly stable, intimate C2 symmetrical dimer.[4][6][7] This dimerization is crucial for creating the high-affinity binding pocket for its target.

-

Lipid II Sequestration: The Ramoplanin dimer specifically recognizes and binds to Lipid II, the lipid-linked disaccharide-pentapeptide precursor of PG.[8][9] The binding stoichiometry is two Ramoplanin molecules to one Lipid II molecule (2:1).[9][10] This complex formation effectively sequesters Lipid II, preventing it from being utilized by the PG transglycosylase enzymes.[5][6]

-

Inhibition of Transglycosylation: By depleting the pool of available Lipid II substrate, Ramoplanin indirectly but completely halts the polymerization of the glycan strands, a critical step in cell wall elongation.[5][8] This leads to the cessation of cell wall construction, loss of structural integrity, and ultimately, cell lysis.

This mechanism is highly effective and circumvents common resistance pathways. For instance, it remains potent against VRE, as its target is Lipid II itself, not the D-Ala-D-Ala terminus of the pentapeptide chain targeted by vancomycin.[1][2] Furthermore, some studies suggest that at bactericidal concentrations, Ramoplanin can induce bacterial membrane depolarization, which may contribute to its rapid killing activity.[4][10]

Visualizing the Mechanism of Action

The following diagram illustrates the sequestration of Lipid II by the Ramoplanin A2 dimer, leading to the inhibition of bacterial cell wall synthesis.

Caption: Ramoplanin A2 dimer sequesters Lipid II at the membrane, preventing its use by transglycosylase enzymes.

In Vitro Spectrum of Activity

Ramoplanin A2 demonstrates potent, bactericidal activity exclusively against Gram-positive bacteria, including the most challenging clinical isolates.[1][2] Its large size and hydrophilic nature prevent it from crossing the outer membrane of Gram-negative bacteria. Its efficacy is particularly notable against:

-

Clostridium difficile : It is highly active against C. difficile, including strains with reduced susceptibility to vancomycin or resistance to metronidazole.[11] It has also shown activity against C. difficile spores, a critical factor in preventing infection recurrence.[1][12]

-

Vancomycin-Resistant Enterococcus (VRE): Ramoplanin is consistently active against both E. faecium and E. faecalis isolates that are resistant to vancomycin.[13]

-

Methicillin-Resistant Staphylococcus aureus (MRSA): It exhibits potent activity against MRSA and other staphylococci.[13]

The following table summarizes the typical in vitro activity of Ramoplanin.

| Bacterial Species | MIC Range (μg/mL) | Key Insights |

| Staphylococcus aureus (MSSA/MRSA) | 0.25 - 1.0 | Potent activity against both susceptible and resistant strains.[5] |

| Enterococcus faecalis (VSE/VRE) | 0.12 - 0.5 | Excellent coverage of vancomycin-resistant isolates.[5] |

| Clostridium difficile | 0.12 - 0.5 | Highly active, making it a strong candidate for CDI treatment.[1] |

Essential Laboratory Protocols for Evaluation

Accurate and reproducible evaluation of Ramoplanin's activity requires standardized methodologies. As a Senior Application Scientist, I stress the importance of rigorous adherence to established protocols to ensure data integrity.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Rationale: The broth microdilution method is the gold standard for quantitative susceptibility testing. It allows for high-throughput screening and provides a precise MIC value, which is essential for preclinical assessment. The choice of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical as divalent cation concentrations can significantly impact the activity of many antibiotics.

Methodology:

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL.

-

Antibiotic Dilution: a. Prepare a stock solution of Ramoplanin A2 in a suitable solvent (e.g., water with 0.02% Pluronic F-68 to prevent sticking). b. In a 96-well microtiter plate, perform a 2-fold serial dilution of Ramoplanin A2 in CAMHB to achieve a range of concentrations (e.g., from 16 μg/mL down to 0.015 μg/mL). Ensure each well contains 50 μL of the diluted antibiotic.

-

Inoculation and Incubation: a. Add 50 μL of the prepared bacterial inoculum to each well, bringing the total volume to 100 μL. b. Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only). c. Incubate the plate at 35-37°C for 18-24 hours in ambient air. For anaerobic organisms like C. difficile, incubate in an anaerobic environment.

-

Result Interpretation: a. The MIC is the lowest concentration of Ramoplanin A2 at which there is no visible turbidity (i.e., the first clear well).

Workflow for MIC Determination

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Biosynthesis and Production

Ramoplanin is a non-ribosomally synthesized peptide, a hallmark of many complex natural product antibiotics produced by actinomycetes.[13] Its intricate structure is assembled by a large, multi-modular enzymatic complex known as a non-ribosomal peptide synthetase (NRPS).[13] The biosynthetic gene cluster from Actinoplanes sp. ATCC 33076 has been sequenced, revealing the genetic blueprint for this assembly line.[13]

Understanding the biosynthesis is not merely academic; it opens avenues for bioengineering. By modifying the NRPS modules or tailoring enzymes (e.g., glycosyltransferases, halogenases), it is possible to generate novel Ramoplanin analogs with potentially improved properties, such as better solubility or an altered spectrum of activity.[5] For instance, studies involving the knockout of tailoring enzyme genes have successfully produced derivatives like deschlororamoplanin A2 aglycone, which retained antimicrobial activity, indicating that certain modifications are not essential for its core function.[5]

Clinical Development: Promise and Hurdles

The clinical development of Ramoplanin has been a journey shaped by its potent activity and challenging pharmacokinetics. Numerous Phase I and Phase II studies, along with a Phase III study, have been conducted.[1][2]

-

Primary Indication: The most promising application for Ramoplanin is the oral treatment of Clostridium difficile infection (CDI) and the prevention of recurrence.[1][12] Its minimal systemic absorption is an advantage here, as it concentrates the drug in the gastrointestinal tract where the infection resides, minimizing systemic side effects.

-

VRE Decolonization: It has also been investigated for the eradication of VRE from the gut of colonized patients, which could reduce the risk of subsequent systemic infections in high-risk populations.[4]

-

Systemic Use Limitation: The primary hurdle for Ramoplanin has been its unsuitability for systemic (intravenous) administration due to poor local tolerability and instability in plasma.[2][3] This has effectively precluded its use for treating systemic infections like MRSA bacteremia.

Despite not completing all late-stage trials for various strategic and commercial reasons, the data gathered underscores its potential as a targeted, non-absorbable oral antibiotic for life-threatening gastrointestinal infections.[1][2]

Conclusion and Future Directions

Ramoplanin A2 remains a molecule of significant scientific interest. Its mechanism—the sequestration of the essential cell wall precursor Lipid II—is a masterclass in targeted antibacterial design. It provides a powerful alternative to therapies burdened by widespread resistance.

Key Takeaways:

-

Unique Mechanism: Ramoplanin's inhibition of transglycosylation via Lipid II sequestration is distinct from all other major antibiotic classes.

-

Potent Spectrum: It possesses potent bactericidal activity against clinically critical Gram-positive pathogens, including MRSA, VRE, and C. difficile.

-

Clinical Niche: Its pharmacokinetic profile makes it an ideal candidate for oral therapy targeting gastrointestinal infections.

Future research should focus on two primary areas: first, completing the clinical development pathway for oral Ramoplanin for CDI, an area of profound unmet medical need. Second, using the Ramoplanin scaffold and its biosynthetic machinery as a foundation for developing semi-synthetic or fully synthetic analogs with improved pharmacokinetic properties, potentially unlocking the power of this mechanism for systemic applications.

References

-

Hamburger, J. B., Hoertz, A. J., Lee, A., Senturia, R. J., McCafferty, D. G., & Loll, P. J. (2009). A crystal structure of a dimer of the antibiotic ramoplanin illustrates membrane positioning and a potential Lipid II docking interface. Proceedings of the National Academy of Sciences, 106(33), 13759–13764. [Link]

-

Román-Hurtado, F., García-Salcedo, R., et al. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. Frontiers in Microbiology, 8, 307. [Link]

-

Román-Hurtado, F., García-Salcedo, R., et al. (2017). Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. PMC - NIH. [Link]

-

Rew, Y., & Boger, D. L. (2006). Total synthesis and structure of the ramoplanin A1 and A3 aglycons: Two minor components of the ramoplanin complex. Proceedings of the National Academy of Sciences, 103(12), 4378–4383. [Link]

-

Hamburger, J. B., Hoertz, A. J., Lee, A., Senturia, R. J., McCafferty, D. G., & Loll, P. J. (2009). A crystal structure of a dimer of the antibiotic ramoplanin illustrates membrane positioning and a potential Lipid II docking interface. PubMed. [Link]

-

Cudic, M., & Otvos, L. (2011). A New Mechanism of Action Proposed for Ramoplanin. ResearchGate. [Link]

-

Dong, S. D., Haines, A. S., & McCafferty, D. G. (2011). Studies on the biosynthesis of the lipodepsipeptide antibiotic Ramoplanin A2. PubMed. [Link]

-

Nanopharmaceutics, Inc. (n.d.). Ramoplanin. Nanopharmaceutics, Inc.. [Link]

-

Cheng, T. J., Wu, T. K., & Yu, S. S. (2011). Primary and backbone tertiary backbone structures of ramoplanin A2. ResearchGate. [Link]

-

Cheng, T. J., et al. (2011). Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus. PMC - NIH. [Link]

-

Yushchuk, O., et al. (2022). Unraveling the Biosynthetic Logic Behind the Production of Ramoplanin and Related Lipodepsipeptide Antibiotics. MDPI. [Link]

-

Sun, C., et al. (2016). Production of the Ramoplanin Activity Analogue by Double Gene Inactivation. PMC - NIH. [Link]

-

Wolf, T., et al. (2023). Discovery of Coerumycin, a Cinnamycin-like Lantibiotic from Actinomadura coerulea TMS085. MDPI. [Link]

-

Fang, X., Tiyanont, K., Zhang, Y., Wanner, J., Boger, D., & Walker, S. (2006). The mechanism of action of ramoplanin and enduracidin. PubMed - NIH. [Link]

-

Lo, M. C., Men, H., Branstrom, A., Helm, J., Yao, N., Goldman, R., & Walker, S. (2000). Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II. PubMed. [Link]

-

Peláez, T., Alcalá, L., Alonso, R., Martín-López, A., García-Arias, V., Marín, M., ... & Bouza, E. (2005). In Vitro Activity of Ramoplanin against Clostridium difficile, Including Strains with Reduced Susceptibility to Vancomycin or with Resistance to Metronidazole. Antimicrobial Agents and Chemotherapy, 49(3), 1163–1165. [Link]

Sources

- 1. Frontiers | Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes [frontiersin.org]

- 2. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of the Ramoplanin Activity Analogue by Double Gene Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. A crystal structure of a dimer of the antibiotic ramoplanin illustrates membrane positioning and a potential Lipid II docking interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Activity of Ramoplanin against Clostridium difficile, Including Strains with Reduced Susceptibility to Vancomycin or with Resistance to Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]

- 13. Studies on the biosynthesis of the lipodepsipeptide antibiotic Ramoplanin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Ramoplanin A2: An In-Depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

Introduction: A Renewed Focus on a Potent Gram-Positive Antibiotic

The escalating threat of antimicrobial resistance necessitates a renewed focus on antibiotics with novel mechanisms of action. Ramoplanin, a lipoglycodepsipeptide antibiotic, represents a promising agent with potent bactericidal activity against a wide array of Gram-positive pathogens, including those resistant to frontline therapies.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of Ramoplanin A2, its unique mechanism of action, and detailed protocols for its evaluation in a research setting. Ramoplanin is a complex of related molecules (A1, A2, and A3) produced by Actinoplanes sp., with Ramoplanin A2 being the most abundant component.[2] It exhibits potent activity against clinically significant Gram-positive bacteria, including vancomycin-resistant Enterococcus sp. (VRE), methicillin-resistant Staphylococcus aureus (MRSA), and Clostridium difficile.[2][3]

This document is intended for researchers, scientists, and drug development professionals, offering in-depth, actionable insights into the potent and specific activity of Ramoplanin A2.

The Antibacterial Spectrum of Ramoplanin A2: A Quantitative Analysis

Ramoplanin A2 demonstrates a broad spectrum of activity exclusively against Gram-positive bacteria.[4] Its efficacy extends to multidrug-resistant strains that pose significant clinical challenges. The potency of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the in vitro activity of Ramoplanin A2 against a panel of clinically relevant Gram-positive bacteria.

| Bacterial Species | Resistance Phenotype | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 2 | - | - | [5] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 4 | - | - | [5] |

| Coagulase-Negative Staphylococci | Oxacillin-Susceptible & Resistant | ≤0.25 | - | - | [6] |

| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 2 | - | - | [5] |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 4 | - | 0.5 | [5][7] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | - | - | 0.5 | [7] |

| Clostridium difficile | - | 0.03 - 0.5 | 0.25 | 0.25 | [8] |

| Lactobacillus spp. | Vancomycin-Resistant | ≤0.25 | - | - | [7] |

| Leuconostoc spp. | Vancomycin-Resistant | ≤0.25 | - | - | [7] |

| Pediococcus spp. | Vancomycin-Resistant | ≤0.25 | - | - | [7] |

Note: MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Mechanism of Action: Sequestration of Lipid II and Disruption of Cell Wall Synthesis

The potent bactericidal activity of Ramoplanin A2 stems from its unique mechanism of action, which targets a critical step in bacterial cell wall biosynthesis.[3] Unlike many other antibiotics that target enzymatic processes, Ramoplanin A2 directly sequesters Lipid II, a vital precursor molecule in the peptidoglycan synthesis pathway.[1][6] This sequestration prevents the utilization of Lipid II by transglycosylases and transpeptidases, effectively halting the elongation and cross-linking of the peptidoglycan layer.[1]

The process can be broken down into the following key stages:

-

Lipid II Synthesis: In the cytoplasm, soluble precursors are assembled into UDP-N-acetylmuramyl-pentapeptide. This precursor is then attached to a lipid carrier, undecaprenyl phosphate, at the inner leaflet of the cytoplasmic membrane, forming Lipid I. Subsequent addition of N-acetylglucosamine by MurG results in the formation of Lipid II.[9]

-

Ramoplanin A2 Binding: Ramoplanin A2, a lipoglycodepsipeptide, interacts with the pyrophosphate and sugar moieties of Lipid II.[6] This binding is highly specific and occurs with high affinity.

-

Sequestration of Lipid II: The binding of Ramoplanin A2 to Lipid II effectively sequesters it, preventing its translocation across the cytoplasmic membrane to the site of cell wall synthesis.[1]

-

Inhibition of Peptidoglycan Synthesis: Without access to Lipid II, the transglycosylases and transpeptidases are unable to catalyze the polymerization and cross-linking of the peptidoglycan chains. This leads to a cessation of cell wall synthesis, compromising the structural integrity of the bacterial cell.[10]

-

Bacterial Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following protocol outlines the broth microdilution method for determining the MIC of Ramoplanin A2 against Gram-positive bacteria, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][11]

Materials and Reagents:

-

Ramoplanin A2 powder

-

Appropriate solvent for Ramoplanin A2 (as specified by the manufacturer)

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Sterile reservoirs

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

Step-by-Step Methodology:

-

Preparation of Ramoplanin A2 Stock Solution:

-

Aseptically prepare a stock solution of Ramoplanin A2 at a high concentration (e.g., 1280 µg/mL) in the recommended solvent.

-

Further dilute the stock solution in sterile CAMHB to create a working stock solution at the highest concentration to be tested (e.g., 128 µg/mL).

-

-

Preparation of Serial Dilutions:

-

Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the working stock solution of Ramoplanin A2 to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no antibiotic) and should contain 50 µL of CAMHB.

-

Well 12 can be used as a sterility control (no bacteria) and should contain 100 µL of CAMHB.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Inoculation of the Microtiter Plate:

-

Add 50 µL of the diluted bacterial inoculum to wells 1 through 11 of the prepared microtiter plate. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

-

-

Determination of MIC:

-

After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of Ramoplanin A2 at which there is no visible growth.

-

Conclusion: A Valuable Tool in the Fight Against Gram-Positive Pathogens

Ramoplanin A2 exhibits potent and specific bactericidal activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains of significant clinical concern. Its unique mechanism of action, the sequestration of Lipid II, presents a significant advantage as it is less likely to be affected by existing resistance mechanisms that target enzymatic pathways. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the potential of Ramoplanin A2 as a valuable therapeutic agent in the ongoing battle against antimicrobial resistance. The consistent in vitro efficacy of Ramoplanin A2 underscores the importance of continued investigation into its clinical applications.

References

- CLSI. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition.

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH Regional Representation for Asia and the Pacific. Accessed January 25, 2026. [Link]

-

CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. Accessed January 25, 2026. [Link]

-

Cheng, T. J., et al. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 58(11), 6819–6827. 2014. [Link]

-

Fang, X., et al. The mechanism of action of ramoplanin and enduracidin. Molecular BioSystems, 2(1-2), 69-76. 2006. [Link]

-

Flow chart of the procedure for antimicrobial susceptibility testing of Enterococcus species by disc diffusion. Accessed January 25, 2026. [Link]

-

Broth microdilution reference methodology. CGSpace. Accessed January 25, 2026. [Link]

-

Process flow diagram for identification and antimicrobial susceptibility testing of bacteria directly from positive blood culture bottles using the Lysis-Filtration Method with MALDI-TOF VITEK Mass Spectrometry and the VITEK®2 System. ResearchGate. Accessed January 25, 2026. [Link]

- Collins, L. A., et al. In vitro activity of ramoplanin against vancomycin-resistant gram-positive organisms. Antimicrobial Agents and Chemotherapy, 37(6), 1364–1366. 1993.

-

Egan, A. J. F., et al. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities. Molecules, 25(21), 5195. 2020. [Link]

-

Biosynthesis of peptidoglycan. SlideShare. Accessed January 25, 2026. [Link]

-

Structures of ramoplanin A1, A2, and A3, showing amino acid positional assignments... ResearchGate. Accessed January 25, 2026. [Link]

-

Flow chart for identification and antimicrobial susceptibility testing of organisms obtained directly from positive blood culture bottles. ResearchGate. Accessed January 25, 2026. [Link]

- McCafferty, D. G., et al. Chemistry and biology of the ramoplanin family of peptide antibiotics. Biopolymers, 66(4), 261-284. 2002.

-

Peláez, T., et al. In Vitro Activity of Ramoplanin against Clostridium difficile, Including Strains with Reduced Susceptibility to Vancomycin or with Resistance to Metronidazole. Antimicrobial Agents and Chemotherapy, 49(3), 1163–1165. 2005. [Link]

-

Cantón, R., et al. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. 2009. [Link]

-

González, I., et al. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes. Frontiers in Microbiology, 8, 329. 2017. [Link]

-

Antimicrobial Susceptibility Testing. bioMérieux. Accessed January 25, 2026. [Link]

-

CLSI. M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Clinical and Laboratory Standards Institute; 2009. [Link]

-

Somner, E. A., & Reynolds, P. E. Inhibition of peptidoglycan biosynthesis by ramoplanin. Antimicrobial Agents and Chemotherapy, 34(3), 413–419. 1990. [Link]

-

De Vito, C., et al. New Antimicrobials for Gram-Positive Sustained Infections: A Comprehensive Guide for Clinicians. Pharmaceuticals, 16(9), 1304. 2023. [Link]

-

Zhang, C., et al. Production of the Ramoplanin Activity Analogue by Double Gene Inactivation. PLOS ONE, 11(5), e0155062. 2016. [Link]

Sources

- 1. Chemistry and biology of the ramoplanin family of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]